Deserpidine

説明

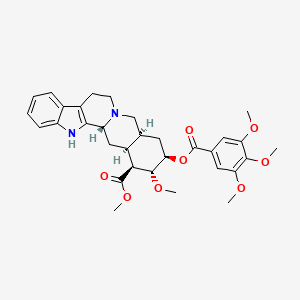

Structure

3D Structure

特性

IUPAC Name |

methyl (1R,15S,17R,18R,19S,20S)-18-methoxy-17-(3,4,5-trimethoxybenzoyl)oxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H38N2O8/c1-37-24-12-17(13-25(38-2)29(24)39-3)31(35)42-26-14-18-16-34-11-10-20-19-8-6-7-9-22(19)33-28(20)23(34)15-21(18)27(30(26)40-4)32(36)41-5/h6-9,12-13,18,21,23,26-27,30,33H,10-11,14-16H2,1-5H3/t18-,21+,23-,26-,27+,30+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVBMAZKKCSYWQR-WCGOZPBSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(CC2CN3CCC4=C(C3CC2C1C(=O)OC)NC5=CC=CC=C45)OC(=O)C6=CC(=C(C(=C6)OC)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@H]1[C@@H](C[C@@H]2CN3CCC4=C([C@H]3C[C@@H]2[C@@H]1C(=O)OC)NC5=CC=CC=C45)OC(=O)C6=CC(=C(C(=C6)OC)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H38N2O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8020383 |

Source

|

| Record name | Deserpidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

578.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | Deserpidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015221 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.11e-02 g/L |

Source

|

| Record name | Deserpidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015221 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

131-01-1 |

Source

|

| Record name | Deserpidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=131-01-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Deserpidine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000131011 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Deserpidine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01089 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DESERPIDINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72138 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Deserpidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Deserpidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.551 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DESERPIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9016E3VB47 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Deserpidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015221 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

228-232, 230.5 °C |

Source

|

| Record name | Deserpidine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01089 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Deserpidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015221 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Dawn of a Tranquilizer: The Historical Discovery and Isolation of Deserpidine

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the mid-20th century, the quest for novel therapeutic agents from natural sources led to the discovery of a class of alkaloids from the Rauwolfia genus of plants that would revolutionize the treatment of hypertension and psychiatric disorders. Among these was deserpidine, a close structural relative of the famed reserpine. This technical guide provides an in-depth account of the historical discovery and isolation of this compound, presenting the available data in a structured format, detailing the experimental protocols of the era, and visualizing the logical and biochemical pathways as they were understood at the time.

The Discovery of a New Alkaloid

This compound was first isolated from the roots of Rauwolfia canescens by a team of scientists at the Ciba Pharmaceutical Products research laboratories. The discovery was formally announced in a 1955 publication in the journal Experientia by E. Schlittler, P.R. Ulshafer, M.L. Pandow, R.M. Hunt, and L. Dorfman.[1] Their work followed the intense scientific interest in Rauwolfia alkaloids sparked by the successful isolation and clinical application of reserpine from Rauwolfia serpentina a few years prior. This compound, also known by the synonyms Canescine and Raunormine, was identified as 11-Desmethoxyreserpine, differing from reserpine only by the absence of a methoxy group at the 11th position of the indole ring.[2] This subtle structural difference, however, was found to influence its pharmacological profile.

Physicochemical Properties

The initial characterization of this compound involved the determination of its fundamental physicochemical properties. These early data were crucial for its identification and for establishing its purity.

| Property | Value | Reference |

| Molecular Formula | C₃₂H₃₈N₂O₈ | [2] |

| Molecular Weight | 578.65 g/mol | [1] |

| Melting Point | 228-232 °C | [1] |

| pKₐ (in 40% ethanol) | 6.68 |

Experimental Protocols: The Isolation of this compound

The pioneering work of Schlittler and his colleagues laid the foundation for the extraction and purification of this compound. While the full, detailed protocol from the initial discovery is not available in modern databases, a patent filed around the same time by P.R. Ulshafer and assigned to Ciba provides a clear insight into the methods likely employed. The following is a composite of the probable experimental workflow.

I. Extraction of Crude Alkaloids

The initial step involved the liberation of the total alkaloid content from the dried and powdered roots of Rauwolfia canescens.

-

Starting Material: 500 parts by weight of dried, finely ground roots of Rauwolfia canescens.

-

Solvent Extraction: The powdered root material was subjected to exhaustive extraction with a hot solvent.

-

Method 1 (Methanol Extraction): The material was boiled with 2000 parts by volume of methanol for 1 hour, followed by successive extractions with 1000 parts by volume of fresh methanol. The extracts were filtered while hot.

-

Method 2 (Ethylene Chloride Extraction): A mixture of the root powder, 600 parts by volume of water, and 1500 parts by volume of ethylene chloride was refluxed for 55 minutes. The hot mixture was filtered, and the plant material was re-extracted with a mixture of ethylene chloride and water.

-

-

Concentration: The combined extracts were concentrated under vacuum to yield a brown, solid residue.

II. Purification of this compound

The crude extract, containing a mixture of alkaloids and other plant metabolites, underwent a series of purification steps.

-

Solvent Partitioning: The crude residue was treated with warm hexane to remove non-polar impurities. The hexane-insoluble portion, containing the alkaloids, was then dissolved in methanol.

-

Crystallization: The methanolic solution was subjected to fractional crystallization. This process, likely involving careful control of temperature and solvent concentration, allowed for the selective precipitation of this compound. In some protocols, acetone was used as a solvent for recrystallization to yield pure this compound.

Early Understanding of the Mechanism of Action

In the 1950s, the precise molecular targets of drugs like this compound were not fully understood. However, through pharmacological studies, researchers deduced its general mechanism of action. It was observed that this compound, much like reserpine, exerted a tranquilizing and hypotensive effect by depleting the stores of biogenic amines, such as norepinephrine and serotonin, from nerve endings. The prevailing hypothesis was that this compound interfered with the storage mechanism of these neurotransmitters within the presynaptic neuron. This led to their increased metabolism by monoamine oxidase (MAO) and a subsequent reduction in their release into the synaptic cleft, ultimately resulting in a decrease in sympathetic nerve activity.

Conclusion

The discovery and isolation of this compound represent a significant chapter in the history of psychopharmacology and cardiovascular medicine. The work of Schlittler and his team at Ciba, building upon the burgeoning field of natural product chemistry, provided a valuable therapeutic agent and a tool for understanding the role of biogenic amines in physiological and pathological processes. While the experimental techniques of the mid-20th century may appear rudimentary by today's standards, they were sufficient to isolate and characterize this potent alkaloid, paving the way for its clinical use and for further research into its mechanism of action. This historical account serves as a testament to the enduring value of natural products in drug discovery and the ingenuity of early pharmaceutical scientists.

References

The Core Mechanism of Deserpidine in the Central Nervous System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deserpidine, a rauwolfia alkaloid, exerts its primary pharmacological effects within the central nervous system (CNS) through the potent inhibition of the vesicular monoamine transporter 2 (VMAT2). This action leads to the depletion of essential monoamine neurotransmitters—dopamine, norepinephrine, and serotonin—from presynaptic nerve terminals. This guide provides an in-depth examination of this mechanism, presenting available quantitative data for structurally similar compounds, detailed experimental protocols for key assays, and visual representations of the involved signaling pathways and experimental workflows. While specific quantitative binding and inhibition data for this compound are not extensively available in publicly accessible literature, this guide leverages data from its close structural analog, reserpine, to provide a robust framework for understanding its neuropharmacology.

Introduction

This compound is a naturally occurring alkaloid found in the roots of Rauwolfia species[1]. Structurally, it is closely related to reserpine, differing only by the absence of a methoxy group on the indole ring[1]. Historically, it has been utilized for its antihypertensive and tranquilizing properties. The therapeutic and side-effect profiles of this compound are intrinsically linked to its profound impact on monoaminergic neurotransmission in the CNS. Understanding the precise mechanism of action at the molecular level is crucial for its potential repurposing and for the development of novel therapeutics targeting VMAT2.

Molecular Mechanism of Action

The principal molecular target of this compound in the central nervous system is the vesicular monoamine transporter 2 (VMAT2) . VMAT2 is a crucial protein embedded in the membrane of synaptic vesicles within monoaminergic neurons. Its primary function is to transport monoamine neurotransmitters (dopamine, norepinephrine, and serotonin) from the neuronal cytoplasm into the synaptic vesicles. This process is essential for the storage and subsequent release of these neurotransmitters into the synaptic cleft upon neuronal firing.

This compound acts as a potent and irreversible inhibitor of VMAT2. By binding to the transporter, it blocks the uptake of monoamines into the storage vesicles. The monoamines that remain in the cytoplasm are then susceptible to degradation by enzymes such as monoamine oxidase (MAO). This disruption of the storage process leads to a progressive depletion of releasable monoamines from the presynaptic terminal. The diminished levels of dopamine, norepinephrine, and serotonin in the synapse are directly responsible for the physiological and psychological effects of this compound, including its antihypertensive and sedative actions.

Signaling Pathway of this compound Action

The following diagram illustrates the signaling cascade initiated by this compound's interaction with VMAT2.

Caption: this compound inhibits VMAT2, leading to monoamine depletion.

Quantitative Data

Table 1: Comparative Binding Affinities and IC50 Values for VMAT2 Inhibitors

| Compound | Radioligand | Preparation | Ki (nM) | IC50 (nM) | Reference(s) |

| Reserpine | [3H]Dihydrotetrabenazine | Rat Brain Membranes | - | 8 | |

| Reserpine | [3H]Reserpine | Chromaffin Granule Membranes | ~1 | - | |

| Tetrabenazine | [3H]Dihydrotetrabenazine | Rat Brain VMAT2 | 4.22 | - | |

| Valbenazine | - | - | ~150 | - |

Table 2: Effects of Reserpine on Monoamine Levels in Rat Brain

The following data, from studies on reserpine, illustrate the profound monoamine-depleting effects that are expected to be similar for this compound. A study by Ponzio et al. (1984) showed that a single dose of reserpine (5 mg/kg IP) had a similar depleting effect on all brain monoamines across different age groups of rats.

| Brain Region | Neurotransmitter | Time Post-Reserpine | % Depletion (Approx.) | Reference(s) |

| Striatum | Dopamine | 24 hours | >90% | |

| Cortex | Norepinephrine | 24 hours | >90% | |

| Brainstem | Serotonin | 24 hours | >90% |

Note: The exact percentage of depletion can vary based on the specific brain region, time point, and methodology used. The values presented are illustrative of the potent effects of reserpine-like compounds.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the interaction of compounds like this compound with VMAT2. These protocols are generalized from established methods for other VMAT2 inhibitors and can be adapted for the study of this compound.

VMAT2 Radioligand Binding Assay

This assay measures the ability of a test compound (e.g., this compound) to compete with a radiolabeled ligand for binding to VMAT2. [3H]Dihydrotetrabenazine ([3H]DTBZ) is a commonly used radioligand for VMAT2.

Objective: To determine the binding affinity (Ki) of this compound for VMAT2.

Materials:

-

Test Compound: this compound

-

Radioligand: [3H]Dihydrotetrabenazine ([3H]DTBZ)

-

Tissue Preparation: Synaptic vesicles isolated from rat striatum or cells expressing recombinant VMAT2.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

-

Non-specific Binding Control: A high concentration of a known VMAT2 inhibitor (e.g., 10 µM Tetrabenazine).

-

Glass fiber filters (e.g., Whatman GF/B)

-

Scintillation vials and scintillation fluid

-

Liquid scintillation counter

-

96-well microplates

Procedure:

-

Tissue Preparation:

-

Homogenize rat striatal tissue in ice-cold sucrose buffer (0.32 M).

-

Centrifuge the homogenate at low speed to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at high speed to pellet the crude synaptosomal fraction.

-

Resuspend the pellet in a suitable buffer and subject it to osmotic lysis to release synaptic vesicles.

-

Isolate synaptic vesicles through differential or density gradient centrifugation.

-

Determine the protein concentration of the vesicle preparation (e.g., using a BCA assay).

-

-

Binding Assay:

-

In a 96-well microplate, add the following to each well in triplicate:

-

50 µL of assay buffer (for total binding) or non-specific binding control.

-

50 µL of varying concentrations of this compound (e.g., 0.1 nM to 10 µM).

-

50 µL of [3H]DTBZ at a final concentration near its Kd (e.g., 1-5 nM).

-

100 µL of the synaptic vesicle preparation (final protein concentration of 20-50 µg per well).

-

-

Incubate the plate at room temperature (or 30°C) for 60-90 minutes with gentle agitation to reach equilibrium.

-

-

Filtration and Washing:

-

Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester.

-

Quickly wash the filters three times with 5 mL of ice-cold wash buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters into scintillation vials.

-

Add 5 mL of scintillation fluid to each vial.

-

Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding (CPM in the presence of excess tetrabenazine) from the total binding (CPM in the absence of competing ligand).

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of specific [3H]DTBZ binding) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: Workflow for a VMAT2 radioligand binding assay.

Vesicular Monoamine Uptake Assay

This functional assay measures the ability of a test compound to inhibit the transport of a radiolabeled monoamine into synaptic vesicles.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for the uptake of dopamine, norepinephrine, or serotonin into synaptic vesicles.

Materials:

-

Test Compound: this compound

-

Radiolabeled Substrate: [3H]Dopamine, [3H]Norepinephrine, or [3H]Serotonin.

-

Tissue Preparation: Synaptic vesicles isolated from a relevant brain region (e.g., striatum for dopamine, hippocampus for serotonin).

-

Uptake Buffer: A buffer containing ATP and Mg2+ to energize the VMAT2 transporter (e.g., 10 mM HEPES, 100 mM potassium tartrate, 5 mM MgSO4, 1.7 mM ATP, pH 7.4).

-

Stop Buffer: Ice-cold uptake buffer without ATP.

-

Other materials are as described for the binding assay.

Procedure:

-

Vesicle Preparation: Prepare synaptic vesicles as described in the binding assay protocol.

-

Uptake Assay:

-

Pre-warm the isolated synaptic vesicles (20-50 µg of protein) in uptake buffer at 37°C for 5-10 minutes.

-

Add varying concentrations of this compound or vehicle control to the vesicle suspension and pre-incubate for 10 minutes at 37°C.

-

Initiate the uptake reaction by adding the radiolabeled monoamine substrate (e.g., [3H]dopamine at a final concentration of 50-100 nM).

-

Incubate the reaction at 37°C for a short period (e.g., 1-5 minutes) to measure the initial rate of uptake.

-

-

Termination and Filtration:

-

Terminate the uptake by adding 3 mL of ice-cold stop buffer.

-

Rapidly filter the mixture through glass fiber filters and wash as described in the binding assay protocol.

-

-

Quantification and Data Analysis:

-

Measure the radioactivity on the filters using a liquid scintillation counter.

-

Non-specific uptake is determined in the presence of a high concentration of a known VMAT2 inhibitor (e.g., 10 µM reserpine) or by conducting the assay at 0-4°C.

-

Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.

-

Plot the percentage of specific uptake inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value using non-linear regression analysis.

-

Conclusion

This compound's mechanism of action in the central nervous system is centered on its potent and irreversible inhibition of the vesicular monoamine transporter 2. This leads to a profound and sustained depletion of dopamine, norepinephrine, and serotonin, which underlies its therapeutic effects and its side-effect profile. While direct quantitative data for this compound's binding and inhibitory constants are sparse in the literature, the information available for its close analog, reserpine, provides a strong basis for understanding its pharmacological properties. The experimental protocols detailed in this guide offer a framework for researchers to further investigate the specific interactions of this compound with VMAT2 and to explore its potential in various research and drug development contexts. Further studies are warranted to precisely quantify the binding kinetics and inhibitory potency of this compound to better correlate its molecular actions with its physiological and behavioral outcomes.

References

The Biosynthesis of Deserpidine in Rauwolfia Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deserpidine, a rauwolfia alkaloid, has long been utilized for its antihypertensive and antipsychotic properties. As a structural analogue of reserpine, its biosynthesis is intrinsically linked to the complex network of monoterpenoid indole alkaloid (MIA) pathways within Rauwolfia species. This technical guide provides an in-depth exploration of the this compound biosynthetic pathway, consolidating current knowledge on the enzymatic steps, key intermediates, and regulatory mechanisms. This document is intended to serve as a comprehensive resource, featuring detailed experimental protocols, quantitative data, and pathway visualizations to support further research and biotechnological applications in the field of natural product synthesis and drug development.

Introduction

The genus Rauwolfia is renowned for producing a diverse array of medicinally important monoterpenoid indole alkaloids (MIAs), including the notable compounds reserpine and this compound. This compound (11-desmethoxyreserpine) shares the core yohimbine scaffold with reserpine but is distinguished by the absence of a methoxy group at the C-11 position of the indole ring.[1][2] This structural difference, while seemingly minor, influences its pharmacological profile. The biosynthesis of this compound is a multi-enzyme process that originates from primary metabolism, converging the shikimate and terpenoid pathways to construct the intricate pentacyclic structure of the final molecule. Understanding this pathway is crucial for metabolic engineering efforts aimed at enhancing the production of this compound and for the discovery of novel biocatalysts.

The Core Biosynthetic Pathway

The biosynthesis of this compound can be conceptually divided into three main stages:

-

Stage 1: Formation of the Precursors: This stage involves the synthesis of the two primary building blocks, tryptamine and secologanin.

-

Stage 2: Assembly of the Core Indole Alkaloid Scaffold: Tryptamine and secologanin are condensed to form the universal MIA precursor, strictosidine.

-

Stage 3: Tailoring of the Strictosidine Aglycone: A series of enzymatic modifications, including deglycosylation, cyclizations, reductions, and hydroxylations, convert the strictosidine aglycone into this compound.

The currently understood pathway is depicted below.

References

An In-depth Technical Guide on the Physicochemical Properties and Chemical Structure of Deserpidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deserpidine, a naturally occurring alkaloid isolated from the roots of Rauwolfia canescens, is a compound of significant interest in pharmacology and medicinal chemistry.[1][2][3] Structurally related to reserpine, it has been utilized for its antihypertensive and antipsychotic properties. This technical guide provides a comprehensive overview of the physicochemical properties and chemical structure of this compound, offering detailed experimental protocols and visual representations of its mechanism of action and analytical workflows. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and pharmacological studies.

Chemical Structure and Identification

This compound is a complex indole alkaloid with a pentacyclic ring system. Its precise chemical structure is crucial for understanding its biological activity and for the development of analytical methods.

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| IUPAC Name | methyl (1R,15S,17R,18R,19S,20S)-18-methoxy-17-(3,4,5-trimethoxybenzoyl)oxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate |

| SMILES String | CO[C@H]1--INVALID-LINK--OC(=O)C6=CC(=C(C(=C6)OC)OC)OC |

| InChI Key | CVBMAZKKCSYWQR-WCGOZPBSSA-N |

| Molecular Formula | C₃₂H₃₈N₂O₈ |

| Molecular Weight | 578.66 g/mol |

| CAS Number | 131-01-1 |

Physicochemical Properties

The physicochemical properties of a drug molecule are fundamental to its absorption, distribution, metabolism, and excretion (ADME) profile. The following table summarizes the key physicochemical parameters of this compound.

Table 2: Physicochemical Properties of this compound

| Property | Value | Experimental Method |

| Melting Point | 228-232 °C | Capillary Method |

| Boiling Point | 676.1 ± 55.0 °C (Predicted) | Not applicable |

| pKa | 6.68 (in 40% methanol) | Potentiometric Titration |

| Solubility | Insoluble in water; Soluble in chloroform and methanol | Shake-Flask Method |

| LogP (Partition Coefficient) | 4.19 | Shake-Flask with LC-MS |

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible determination of physicochemical properties. The following sections provide step-by-step protocols for the key experiments cited.

Melting Point Determination (Capillary Method)

-

Sample Preparation: Ensure the this compound sample is a fine, dry powder. Load a small amount of the powder into a capillary tube, sealed at one end, to a height of 2-3 mm.[3][4]

-

Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.

-

Heating: Heat the sample rapidly to approximately 20°C below the expected melting point. Then, reduce the heating rate to 1-2°C per minute.

-

Observation: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). The range between these two temperatures is the melting point range.

Solubility Determination (Shake-Flask Method)

-

Equilibration: Add an excess amount of solid this compound to a known volume of the solvent (e.g., water, chloroform, methanol) in a sealed flask.

-

Agitation: Agitate the flask at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the undissolved solid to settle. Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Filtration or centrifugation can be used for clear separation.

-

Quantification: Analyze the concentration of this compound in the aliquot using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The determined concentration represents the solubility of this compound in that solvent at the specified temperature.

pKa Determination (Potentiometric Titration)

-

Sample Preparation: Dissolve a precisely weighed amount of this compound in a suitable solvent mixture (e.g., 40% methanol in water) to create a solution of known concentration.

-

Titration Setup: Calibrate a pH meter with standard buffer solutions. Place the this compound solution in a beaker with a magnetic stirrer and immerse the pH electrode.

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), adding the titrant in small, known increments.

-

Data Collection: Record the pH of the solution after each addition of titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve, which corresponds to the pH at which 50% of the this compound is ionized.

LogP Determination (Shake-Flask with LC-MS)

-

Phase Preparation: Prepare a biphasic system of n-octanol and water (or a suitable buffer, e.g., phosphate-buffered saline at pH 7.4). The two phases should be mutually saturated by shaking them together for 24 hours and then allowing them to separate.

-

Partitioning: Dissolve a known amount of this compound in one of the phases (usually the aqueous phase). Add a known volume of the second phase.

-

Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow the this compound to partition between the two phases until equilibrium is reached.

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

-

Quantification: Carefully withdraw an aliquot from each phase and determine the concentration of this compound in each using a sensitive analytical method like Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of this compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the logarithm of this value.

Mechanism of Action and Signaling Pathway

This compound exerts its pharmacological effects primarily through the inhibition of the Vesicular Monoamine Transporter 2 (VMAT2). VMAT2 is a transport protein located on the membrane of synaptic vesicles in neurons, responsible for the uptake of monoamine neurotransmitters (dopamine, norepinephrine, serotonin) from the cytoplasm into the vesicles. By inhibiting VMAT2, this compound prevents the storage of these neurotransmitters, leading to their depletion in the presynaptic terminal and a subsequent reduction in their release into the synaptic cleft. This depletion of monoamines in the central and peripheral nervous systems is responsible for the antihypertensive and antipsychotic effects of this compound.

Experimental Workflow for Pharmacokinetic Analysis

The following diagram illustrates a typical experimental workflow for the analysis of this compound in plasma samples, a crucial aspect of pharmacokinetic studies.

Conclusion

This technical guide has provided a detailed examination of the physicochemical properties and chemical structure of this compound. The tabulated data offers a clear and concise summary for easy reference, while the detailed experimental protocols provide the necessary information for researchers to replicate these fundamental characterizations. The visual representations of the VMAT2 inhibition pathway and a typical pharmacokinetic workflow offer a deeper understanding of this compound's mechanism of action and its analysis in biological matrices. This comprehensive resource is intended to support and facilitate further research and development involving this important pharmacological agent.

References

Early Clinical Studies of Deserpidine for Hypertension: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of early clinical studies on deserpidine, a rauwolfia alkaloid, for the treatment of hypertension. It summarizes key quantitative data, details experimental protocols from seminal studies, and illustrates the drug's mechanism of action and clinical workflow through structured diagrams. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and cardiovascular pharmacology.

Introduction

This compound, an alkaloid isolated from Rauwolfia canescens, emerged as an antihypertensive agent in the mid-20th century. Like its more famous analogue, reserpine (from Rauwolfia serpentina), this compound exerts its therapeutic effect by depleting catecholamines from peripheral sympathetic nerve endings. Early clinical investigations sought to determine its efficacy in lowering blood pressure and to compare its side effect profile with that of existing treatments, particularly reserpine. This guide revisits these foundational studies to provide a detailed technical summary of their findings and methodologies.

Mechanism of Action

This compound's primary mechanism of action involves the inhibition of the vesicular monoamine transporter 2 (VMAT2). This protein is crucial for the transport of monoamine neurotransmitters—such as norepinephrine, dopamine, and serotonin—into presynaptic storage vesicles. By irreversibly blocking VMAT2, this compound prevents the storage and subsequent release of these neurotransmitters into the synaptic cleft. The resulting depletion of norepinephrine in peripheral sympathetic nerve endings leads to a decrease in peripheral vascular resistance and a reduction in cardiac output, thereby lowering blood pressure.

Figure 1: Mechanism of Action of this compound.

Summary of Quantitative Data from Early Clinical Trials

The following tables summarize the key quantitative findings from early clinical studies of this compound in hypertensive patients.

Table 1: Blood Pressure Reduction in Hypertensive Patients Treated with this compound (Recanescine)

| Study | Number of Patients | Dosage | Duration of Treatment | Mean Arterial Pressure Reduction (mmHg) |

| Pepin et al. (1957)[1] | 20 | 0.75 - 1.0 mg/day for 2 weeks, then adjusted | 4 - 12 weeks | 20 |

Data extracted from Pepin et al. (1957).

Table 2: Comparative Hypotensive Effects of this compound and Reserpine

| Study | Drug | Dosage | Hypotensive Response |

| Winsor (1959) | This compound | Not specified | Similar to Reserpine |

| Reserpine | Not specified | - |

Information based on the abstract of Winsor (1959), which states a similar hypotensive response between the two drugs at the dosages employed.

Experimental Protocols of Key Studies

This section details the methodologies employed in a pivotal early clinical trial of this compound.

Pepin et al. (1957): Treatment of Arterial Hypertension with Recanescine (this compound)

-

Objective: To evaluate the hypotensive effect and side effects of this compound (referred to as Recanescine) in hypertensive patients.

-

Patient Population: The study included 20 patients with arterial hypertension.

-

Methodology:

-

Baseline Assessment: A baseline period of 2 to 4 weeks was established during which patients received a placebo. Blood pressure was recorded in the lying, sitting, and standing positions.

-

Treatment Protocol:

-

An initial oral dose of 0.75 to 1.0 mg of this compound was administered daily for two weeks.

-

The dosage was subsequently adjusted based on the patient's blood pressure response and tolerance.

-

-

Duration of Study: The treatment period ranged from 4 to 12 weeks.

-

Outcome Measures: The primary outcome was the change in mean arterial pressure. Side effects were also systematically recorded.

-

Figure 2: Workflow of the Pepin et al. (1957) study.

Side Effects and Clinical Observations

Early clinical studies reported a range of side effects associated with this compound treatment. A comparative study by Winsor (1959) noted that while this compound's hypotensive effect was similar to that of reserpine, it was associated with a lower incidence of lethargy and depression. This suggested a potentially more favorable side effect profile for this compound.

Conclusion

The early clinical studies of this compound demonstrated its efficacy as an antihypertensive agent, with a mechanism of action centered on the depletion of peripheral catecholamines. The work of pioneers like Moyer, Winsor, and Pepin and their colleagues provided the foundational knowledge of its therapeutic potential and side effect profile. While this compound is not a first-line treatment for hypertension today, a review of these early clinical investigations offers valuable insights into the history of antihypertensive drug development and the pharmacological principles that continue to inform modern therapeutic strategies. Further research into the nuances of different rauwolfia alkaloids could still yield valuable information for contemporary drug discovery and development.

References

A Technical Guide to Deserpidine's Role as a VMAT2 Inhibitor in Neurotransmitter Depletion

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical overview of deserpidine, a rauwolfia alkaloid, and its mechanism of action as a potent inhibitor of the Vesicular Monoamine Transporter 2 (VMAT2). By irreversibly blocking VMAT2, this compound disrupts the vesicular storage of monoamine neurotransmitters—primarily dopamine, norepinephrine, and serotonin—leading to their cytoplasmic degradation and subsequent depletion from nerve terminals. This guide details the molecular interactions, summarizes key quantitative data for representative VMAT2 inhibitors, provides established experimental protocols for studying these interactions, and illustrates the core pathways and workflows through detailed diagrams.

Introduction to VMAT2 and this compound

The Vesicular Monoamine Transporter 2 (VMAT2), encoded by the SLC18A2 gene, is an integral membrane protein crucial for neurological function[1]. It is responsible for transporting monoamine neurotransmitters (dopamine, norepinephrine, serotonin, and histamine) from the neuronal cytosol into synaptic vesicles[1][2][3]. This process is vital for protecting neurotransmitters from metabolic degradation in the cytoplasm and for loading them for subsequent release into the synaptic cleft[3]. Given its central role in monoaminergic neurotransmission, VMAT2 is a significant pharmacological target for various neurological and psychiatric disorders.

This compound is a prominent rauwolfia alkaloid, structurally similar to reserpine, and has been historically used for its antihypertensive and sedative properties. Its therapeutic effects are derived from its function as a potent, irreversible inhibitor of VMAT2. By inhibiting VMAT2, this compound effectively depletes the stores of monoamine neurotransmitters, which modulates signaling in pathways controlling blood pressure and mood.

Mechanism of Action: VMAT2 Inhibition

VMAT2 functions as an antiporter, exchanging two protons (H+) from within the vesicle for one protonated monoamine from the cytosol. This transport is driven by the proton gradient established by a vesicular H+-ATPase.

This compound exerts its effect by binding to VMAT2 and irreversibly inhibiting its transport function. While specific binding kinetics for this compound are not as extensively characterized as for other inhibitors, its action is analogous to that of reserpine, which is known to bind irreversibly. This inhibition prevents the sequestration of cytosolic monoamines into synaptic vesicles. The unprotected neurotransmitters are then susceptible to degradation by enzymes such as monoamine oxidase (MAO) located on the outer mitochondrial membrane within the presynaptic terminal.

This process leads to a profound and long-lasting depletion of releasable monoamine stores, reducing neurotransmission in dopaminergic, noradrenergic, and serotonergic pathways. The reduction in norepinephrine contributes to its antihypertensive effects, while the depletion of dopamine and serotonin underlies its sedative and antipsychotic properties.

Quantitative Data: VMAT2 Inhibitor Binding and Potency

While specific high-resolution binding data for this compound is limited in the available literature, quantitative analysis of prototypical VMAT2 inhibitors like reserpine (another rauwolfia alkaloid) and tetrabenazine provides a strong framework for understanding its potency. These inhibitors bind to distinct sites on VMAT2. The following table summarizes key affinity (Kd, Ki) and potency (IC50) values for these representative compounds.

| Compound | Radioligand | Preparation | Value (nM) | Parameter | Reference(s) |

| Reserpine | [3H]Dopamine | VMAT2-expressing HEK-293 cells | 25.2 | IC50 | |

| Reserpine | [3H]Dihydrotetrabenazine | Purified VMAT2 Chimera | 161 ± 1 | Ki | |

| Tetrabenazine (TBZ) | [3H]Dopamine | VMAT2-expressing HEK-293 cells | 28.8 | IC50 | |

| Dihydrotetrabenazine (DTBZ) | [3H]DTBZ | Purified VMAT2 Chimera | 18 ± 4 | Kd | |

| (+)-α-DTBZ | Not Specified | Rat Brain Striatum | 0.97 ± 0.48 | Ki | |

| TBZOH | [3H]TBZOH | Rat VMAT2 Lysates | 9.4 ± 2 | Kd |

Kd (Dissociation Constant): A measure of binding affinity; lower values indicate higher affinity. Ki (Inhibition Constant): The concentration of a competing ligand that occupies 50% of receptors in the absence of the radioligand. IC50 (Half-maximal Inhibitory Concentration): The concentration of an inhibitor required to block 50% of a specific biological function.

Experimental Protocols

Protocol: VMAT2 Radioligand Binding Assay

This protocol is adapted from methodologies used to characterize VMAT2 inhibitors and is suitable for determining the binding affinity of compounds like this compound.

Objective: To determine the binding affinity (Kd) or inhibition constant (Ki) of a test compound for VMAT2.

Materials:

-

Purified VMAT2 protein or membrane preparations from VMAT2-expressing cells.

-

Radioligand, e.g., [3H]Dihydrotetrabenazine ([3H]DTBZ).

-

Test compound (e.g., this compound).

-

Binding Buffer: 20 mM Tris pH 8.0, 150 mM NaCl, with detergents if using purified protein (e.g., 1 mM DDM, 0.125 mM CHS).

-

Wash Buffer: Ice-cold binding buffer.

-

Glass fiber filters.

-

Scintillation vials and cocktail.

-

Microplate harvester and liquid scintillation counter.

Procedure:

-

Preparation: Serially dilute the test compound (for competition assays) or radioligand (for saturation assays) in binding buffer.

-

Incubation: In a 96-well plate, combine the VMAT2 preparation, radioligand, and either buffer or the test compound at various concentrations. For non-specific binding determination, include a high concentration of a known VMAT2 ligand (e.g., 100 µM unlabeled tetrabenazine).

-

Equilibration: Incubate the plate at a controlled temperature (e.g., room temperature or 4°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).

-

Termination & Filtration: Rapidly filter the contents of each well through a glass fiber filter using a microplate harvester. This separates the bound radioligand (trapped on the filter) from the free radioligand.

-

Washing: Quickly wash each filter with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific CPM from total CPM.

-

For saturation assays, plot specific binding against radioligand concentration and fit to a one-site binding model to determine Kd and Bmax.

-

For competition assays, plot specific binding against the log concentration of the test compound and fit to a sigmoidal dose-response curve to determine the IC50. Convert IC50 to Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

-

Protocol: Neurotransmitter Quantification by HPLC-ECD

This protocol details a widely used method for measuring monoamine levels in biological samples, such as brain tissue, following drug administration.

Objective: To quantify the levels of dopamine, serotonin, norepinephrine, and their metabolites in tissue samples.

Materials:

-

Biological tissue (e.g., striatum, cortex).

-

Homogenization Buffer: 0.2-0.3 N Perchloric Acid (PCA).

-

Mobile Phase (example): 75 mM sodium dihydrogen phosphate, with ion-pairing agents (e.g., octanesulfonic acid), EDTA, and an organic modifier (e.g., methanol).

-

Standard stock solutions of neurotransmitters and metabolites.

-

High-Performance Liquid Chromatography (HPLC) system equipped with a reverse-phase C18 column, an autosampler with cooling, and an electrochemical detector (ECD).

Procedure:

-

Sample Preparation:

-

Dissect and weigh the frozen tissue sample.

-

Homogenize the tissue in a known volume of ice-cold PCA.

-

Save a small aliquot of the homogenate for a protein assay (e.g., BCA assay) for normalization purposes.

-

Centrifuge the homogenate at high speed (e.g., 18,000 x g) for 15-20 minutes at 4°C.

-

-

Supernatant Collection: Carefully collect the supernatant, which contains the neurotransmitters, and transfer it to a new tube. A second centrifugation step can be performed to ensure a clear sample.

-

HPLC Analysis:

-

Transfer the final supernatant to autosampler vials. The autosampler should be kept cool (e.g., 4-8°C) to prevent degradation.

-

Inject a fixed volume (e.g., 15-20 µL) of the sample onto the HPLC column.

-

The mobile phase carries the sample through the column, where the different monoamines are separated based on their physicochemical properties.

-

-

Detection:

-

As the separated compounds elute from the column, they pass through the electrochemical detector.

-

The ECD applies a specific potential, causing the electroactive monoamines to oxidize, which generates a measurable electrical current. The magnitude of the current is proportional to the amount of the analyte.

-

-

Data Analysis:

-

Prepare a standard curve by running serial dilutions of the combined standard solutions.

-

Identify and quantify the neurotransmitters in the samples by comparing their retention times and peak areas to those of the standards.

-

Normalize the results to the protein content of the initial homogenate (e.g., expressed as ng/mg protein).

-

Conclusion

This compound serves as a classic example of a VMAT2 inhibitor that exerts profound physiological effects through the depletion of monoamine neurotransmitters. Its irreversible inhibition of VMAT2 prevents the vesicular storage of dopamine, norepinephrine, and serotonin, leading to their cytoplasmic degradation. This mechanism is directly responsible for its documented antihypertensive and psychoactive properties. The technical protocols and quantitative data presented herein provide a foundational guide for researchers investigating VMAT2 pharmacology, developing novel VMAT2-targeting therapeutics, or exploring the downstream consequences of monoamine depletion in various disease models.

References

The Pharmacological Profile of Deserpidine and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deserpidine, a naturally occurring alkaloid of the Rauwolfia family, has a long history in the management of hypertension and psychosis. This technical guide provides an in-depth overview of the pharmacological profile of this compound and its derivatives. It delves into its primary mechanisms of action, focusing on its inhibitory effects on the vesicular monoamine transporter 2 (VMAT2) and angiotensin-converting enzyme (ACE). This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways and experimental workflows to facilitate further research and drug development efforts in this area.

Introduction

This compound is an indole alkaloid structurally similar to reserpine, differing only by the absence of a methoxy group at the 11th position.[1] Historically, it has been utilized for its antihypertensive and tranquilizing properties.[2] The therapeutic effects of this compound are primarily attributed to its ability to deplete catecholamines and other monoamine neurotransmitters from central and peripheral nerve terminals.[3] More recently, its role as a competitive inhibitor of the angiotensin-converting enzyme (ACE) has also been recognized, suggesting a dual mechanism for its blood pressure-lowering effects.[4][5] This guide aims to provide a comprehensive technical resource on the pharmacology of this compound and its emerging derivatives.

Mechanism of Action

Vesicular Monoamine Transporter 2 (VMAT2) Inhibition

The principal mechanism of action of this compound is the inhibition of the vesicular monoamine transporter 2 (VMAT2). VMAT2 is a crucial protein responsible for the transport of monoamine neurotransmitters—such as dopamine, norepinephrine, and serotonin—from the cytoplasm into synaptic vesicles for storage and subsequent release.

By inhibiting VMAT2, this compound prevents the sequestration of these neurotransmitters, leaving them vulnerable to metabolic degradation by monoamine oxidase (MAO) in the cytoplasm. This leads to a depletion of monoamine stores in presynaptic neurons, resulting in reduced neurotransmission and a decrease in sympathetic outflow. This sympatholytic effect contributes significantly to its antihypertensive and antipsychotic properties.

Figure 1: Mechanism of VMAT2 Inhibition by this compound.

Angiotensin-Converting Enzyme (ACE) Inhibition

In addition to its effects on monoamine transport, this compound also acts as a competitive inhibitor of the angiotensin-converting enzyme (ACE). ACE is a key component of the renin-angiotensin-aldosterone system (RAAS), which plays a critical role in regulating blood pressure. ACE converts angiotensin I to the potent vasoconstrictor angiotensin II.

By competitively inhibiting ACE, this compound blocks the formation of angiotensin II, leading to vasodilation and a reduction in blood pressure. This mechanism is distinct from its VMAT2-mediated effects and provides an additional pathway for its antihypertensive action.

References

Deserpidine: A Technical Guide to its Natural Sources and Extraction

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deserpidine, a naturally occurring indole alkaloid, has long been a subject of scientific interest due to its significant pharmacological properties, primarily as an antihypertensive and tranquilizing agent. Structurally similar to reserpine, it is found in various species of the genus Rauwolfia. This technical guide provides a comprehensive overview of the natural sources of this compound, detailed methodologies for its extraction and purification, and an exploration of its primary mechanisms of action.

Natural Sources of this compound

This compound is predominantly found in the roots of plants belonging to the Rauwolfia genus, a member of the Apocynaceae family. The primary species recognized for their this compound content are Rauwolfia canescens and Rauwolfia serpentina. While Rauwolfia vomitoria is a notable source of the related alkaloid reserpine, it also contains a complex mixture of other alkaloids. The concentration of this compound and other alkaloids can vary based on the geographical location, season of collection, and the specific part of the plant utilized.

Quantitative Data on Alkaloid Content

The following table summarizes the quantitative data on the alkaloid content found in various Rauwolfia species and the yields from different extraction fractions. This data is compiled from multiple studies to provide a comparative overview for researchers.

| Plant Species & Part | Extraction/Fractionation Details | Compound | Concentration/Yield |

| Rauwolfia serpentina (Roots) | Methanolic Extraction | Total Crude Extract | 12.5% of dried plant weight |

| Rauwolfia serpentina (Roots) | Methanolic Extract Fractionation | Chloroform Fraction | 16.5% of crude extract weight |

| Rauwolfia serpentina (Roots) | Methanolic Extract Fractionation | Aqueous Residue | 28.8% of crude extract weight |

| Rauwolfia serpentina (Roots) | Methanolic Extract Fractionation | Butanol Fraction | 14.0% of crude extract weight |

| Rauwolfia serpentina (Roots) | Chloroform Fraction from Methanolic Extract | Total Alkaloids | 2.68% |

| Rauwolfia serpentina (In Vitro Regenerated Roots) | Methanolic Extraction | Crude Alkaloid Fraction | 496 mg/g |

| Rauwolfia serpentina (Roots) | Ethanolic Extraction | Reserpine | 0.955 mg/g |

| Rauwolfia serpentina (Roots) | Ethanolic Extraction | Ajmaline | 0.817 mg/g |

| Rauwolfia serpentina (Roots) | Ethanolic Extraction | Yohimbine | 0.584 mg/g |

| Rauwolfia serpentina (Leaves) | Ethanolic Extraction | Reserpine | 0.880 mg/g |

| Rauwolfia serpentina (Leaves) | Ethanolic Extraction | Ajmalicine | 0.753 mg/g |

Experimental Protocols: Extraction, Isolation, and Purification of this compound

The following protocols are detailed methodologies for the extraction of total alkaloids from Rauwolfia species and their subsequent purification to isolate this compound. These protocols are based on established laboratory practices and published research.

Protocol 1: General Solvent Extraction of Total Alkaloids

This protocol outlines a standard procedure for the initial extraction of a crude alkaloid mixture from the roots of Rauwolfia serpentina.

1. Preparation of Plant Material:

-

Obtain dried roots of Rauwolfia serpentina.

-

Grind the roots into a coarse powder to increase the surface area for extraction.

2. Maceration and Extraction:

-

Weigh 100 g of the powdered root material.

-

Moisten the powder with a 10% sodium bicarbonate solution to basify the alkaloids.

-

Transfer the moistened powder to a suitable vessel and add 500 mL of methanol.

-

Allow the mixture to macerate for 72 hours at room temperature with occasional stirring.

3. Filtration and Concentration:

-

After maceration, filter the mixture through Whatman No. 1 filter paper.

-

Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude methanolic extract.

4. Acid-Base Extraction for Alkaloid Enrichment:

-

Dissolve the crude methanolic extract in 200 mL of 5% hydrochloric acid.

-

Filter the acidic solution to remove any insoluble non-alkaloidal material.

-

Wash the acidic solution with 100 mL of chloroform to remove pigments and other impurities.

-

Basify the acidic aqueous layer to a pH of 9-10 with a concentrated ammonia solution.

-

Extract the liberated alkaloids with three portions of 100 mL of chloroform.

-

Combine the chloroform extracts and wash them with distilled water.

-

Dry the chloroform extract over anhydrous sodium sulfate.

-

Evaporate the chloroform under reduced pressure to yield the total crude alkaloid fraction.

Protocol 2: Purification of this compound using Column Chromatography

This protocol describes the separation of the crude alkaloid mixture to isolate this compound.

1. Preparation of the Column:

-

Use a glass column packed with silica gel (60-120 mesh) as the stationary phase. The amount of silica gel should be approximately 50 times the weight of the crude alkaloid mixture.

-

Prepare a slurry of the silica gel in the initial mobile phase (e.g., chloroform).

-

Pour the slurry into the column and allow it to settle, ensuring a uniform packing without any air bubbles.

2. Sample Loading:

-

Dissolve the crude alkaloid fraction in a minimum amount of chloroform.

-

Adsorb this solution onto a small amount of silica gel.

-

Allow the solvent to evaporate completely.

-

Carefully load the dried silica gel containing the sample onto the top of the prepared column.

3. Elution:

-

Begin elution with a non-polar solvent such as chloroform and gradually increase the polarity by adding methanol.

-

A typical gradient elution could be:

-

100% Chloroform

-

Chloroform:Methanol (99:1)

-

Chloroform:Methanol (98:2)

-

Chloroform:Methanol (95:5)

-

and so on, increasing the methanol concentration.

-

-

Collect fractions of a fixed volume (e.g., 20 mL) in separate test tubes.

4. Monitoring the Separation:

-

Monitor the collected fractions using Thin Layer Chromatography (TLC).

-

Use pre-coated silica gel TLC plates and a mobile phase such as Chloroform:Methanol (95:5).

-

Visualize the spots under UV light (254 nm) and/or by spraying with Dragendorff's reagent.

-

Combine the fractions that show a spot corresponding to the Rf value of a this compound standard.

Protocol 3: Crystallization of this compound

This protocol details the final step of purification to obtain crystalline this compound.

1. Dissolution:

-

Dissolve the combined fractions containing this compound in a minimal amount of hot methanol.

2. Crystallization:

-

Allow the methanolic solution to cool slowly to room temperature.

-

Further cool the solution in an ice bath to induce crystallization.

3. Isolation and Drying:

-

Collect the crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of cold methanol to remove any remaining impurities.

-

Dry the crystals under vacuum to obtain pure this compound.

Signaling Pathways and Mechanism of Action

This compound exerts its pharmacological effects through two primary mechanisms: the inhibition of the Vesicular Monoamine Transporter 2 (VMAT2) and the inhibition of the Angiotensin-Converting Enzyme (ACE).

VMAT2 Inhibition Pathway

This compound is a potent inhibitor of VMAT2, a transporter protein responsible for packaging monoamine neurotransmitters (dopamine, norepinephrine, and serotonin) into synaptic vesicles in presynaptic neurons. By blocking VMAT2, this compound prevents the storage of these neurotransmitters, leaving them vulnerable to degradation by monoamine oxidase (MAO) in the cytoplasm. This leads to a depletion of monoamines in the nerve terminals, resulting in reduced neurotransmitter release into the synaptic cleft. The depletion of norepinephrine in the sympathetic nervous system leads to a decrease in peripheral vascular resistance and heart rate, thus lowering blood pressure. The depletion of serotonin and dopamine in the central nervous system contributes to its tranquilizing effects.

Angiotensin-Converting Enzyme (ACE) Inhibition Pathway

This compound also acts as a competitive inhibitor of the Angiotensin-Converting Enzyme (ACE). ACE plays a crucial role in the renin-angiotensin-aldosterone system (RAAS) by converting angiotensin I to angiotensin II. Angiotensin II is a potent vasoconstrictor and also stimulates the release of aldosterone, which promotes sodium and water retention. By inhibiting ACE, this compound reduces the production of angiotensin II, leading to vasodilation and a decrease in blood volume, both of which contribute to its antihypertensive effect.

Conclusion

This compound remains a significant natural product with well-established therapeutic applications. This guide has provided a detailed overview of its natural sources, comprehensive protocols for its extraction and purification, and a clear elucidation of its molecular mechanisms of action. The provided experimental methodologies and quantitative data serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development, facilitating further investigation and potential optimization of this compound production and application.

Deserpidine's Dawn in Psychiatry: A Technical Examination of its Initial Use

For Immediate Release

This technical guide provides a comprehensive analysis of the initial psychiatric applications of deserpidine, a rauwolfia alkaloid that saw use as an antipsychotic and tranquilizing agent in the mid-20th century. This document, intended for researchers, scientists, and drug development professionals, details the early clinical evaluation of this compound, including quantitative data on its efficacy and side effects, the experimental protocols of the time, and the nascent understanding of its mechanism of action.

Introduction

In the burgeoning era of psychopharmacology, this compound, an analogue of reserpine, emerged as a promising therapeutic for psychiatric disorders, particularly in patients with chronic schizophrenia and agitated psychotic states.[1] Its introduction followed the discovery of the tranquilizing effects of rauwolfia alkaloids. This compound was investigated for its potential to offer a similar antipsychotic efficacy to reserpine but with a more favorable side effect profile.

Mechanism of Action

The therapeutic and adverse effects of this compound were understood to stem from its ability to deplete catecholamines—norepinephrine, dopamine, and serotonin—from neuronal storage vesicles.[2] This is achieved through the inhibition of the vesicular monoamine transporter 2 (VMAT2), a key protein responsible for sequestering these neurotransmitters into presynaptic vesicles.[3] The unbound neurotransmitters are then metabolized by monoamine oxidase (MAO), leading to a reduction in their availability for synaptic transmission.

Signaling Pathway of this compound Action

Caption: this compound's inhibition of VMAT2, leading to monoamine depletion.

Early Clinical Trials: Efficacy and Dosage in Chronic Schizophrenia

One of the key early clinical evaluations of this compound was a comparative trial against reserpine in chronic schizophrenic patients, as reported in the Journal of Mental Science in 1959.[1] These early studies were pivotal in establishing the clinical profile of this compound.

Quantitative Data Summary

| Parameter | This compound | Reserpine | Placebo (Historical Context) |

| Dosage Range (Oral) | 0.5 - 3.0 mg/day | 1.0 - 5.0 mg/day | N/A |

| Patient Population | Chronic Schizophrenic | Chronic Schizophrenic | Chronic Schizophrenic |

| Primary Efficacy Measure | Improvement in "Global State" | Improvement in "Global State" | Minimal to no improvement |

| Notable Side Effects | Sedation, Nasal Congestion, Drowsiness | Sedation, Parkinsonian symptoms, Depression | N/A |

Note: The table is a synthesized representation based on available historical data and may not reflect the results of a single study.

Experimental Protocols of the Era

The clinical trials of the 1950s, while pioneering, often lacked the rigorous design of modern studies. However, they laid the groundwork for future psychopharmacological research.

Representative Experimental Workflow

Caption: A typical workflow for early clinical trials of this compound.

Side Effect Profile

A significant focus of early research was to determine if this compound offered a safety advantage over reserpine. While both drugs shared a similar side effect profile due to their common mechanism of action, the incidence and severity of these effects were closely monitored.

Common Side Effects of this compound in Early Psychiatric Use

| Category | Side Effect |

| Central Nervous System | Drowsiness, Sedation, Lethargy, Depression |

| Autonomic Nervous System | Nasal Congestion, Bradycardia, Hypotension |

| Gastrointestinal | Increased gastric acid secretion, Nausea |

Conclusion

This compound represented an early effort to refine the pharmacological treatment of psychiatric disorders. Its mechanism of action, centered on the depletion of key neurotransmitters, provided a foundational understanding of the neurobiology of psychosis. While ultimately superseded by newer agents with more specific targets and improved side effect profiles, the study of this compound and other rauwolfia alkaloids was a critical step in the evolution of psychopharmacology. The data from these initial studies underscore the delicate balance between therapeutic efficacy and adverse effects that continues to be a central challenge in the development of psychiatric medications.

References

Methodological & Application

Application Note: Quantification of Deserpidine in Human Plasma by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Deserpidine is an alkaloid ester derived from the plant Rauwolfia canescens with known antipsychotic and antihypertensive properties.[1] Accurate quantification of this compound in biological matrices like plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and overall drug development. This document provides a detailed protocol for a sensitive and rapid liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in human plasma. The method is suitable for high-throughput analysis required in clinical and preclinical studies.

Principle of the Method

This method employs a liquid-liquid extraction (LLE) technique to isolate this compound and an internal standard (IS), tropisetron, from human plasma. The extracted samples are then analyzed using a reverse-phase liquid chromatography system coupled to a tandem mass spectrometer. Detection is achieved using an electrospray ionization (ESI) source operating in the positive ion mode with multiple reaction monitoring (MRM) for enhanced selectivity and sensitivity. Quantification is based on the peak area ratio of the analyte to the internal standard.

Experimental Protocols

Materials and Reagents

-

This compound reference standard (≥98% purity)

-

Tropisetron (Internal Standard, IS) reference standard (≥98% purity)

-

Methanol (HPLC or LC-MS grade)

-

Acetonitrile (HPLC or LC-MS grade)

-

Ethyl ether (Analytical grade)

-

Dichloromethane (Analytical grade)

-

Ammonium acetate (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water (18.2 MΩ·cm)

-

Drug-free human plasma (with anticoagulant, e.g., heparin or EDTA)

Preparation of Solutions

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and tropisetron in methanol to prepare individual stock solutions of 1 mg/mL. Store at -20°C.

-

Working Solutions: Prepare serial dilutions of the this compound stock solution with a 50:50 (v/v) methanol/water mixture to create working solutions for calibration standards and quality control samples.

-

Internal Standard Working Solution (e.g., 10 ng/mL): Dilute the tropisetron stock solution with the same methanol/water mixture to achieve the desired concentration.

Preparation of Calibration Standards and Quality Control (QC) Samples

-

Spike 95 µL of drug-free human plasma with 5 µL of the appropriate this compound working solution to prepare calibration standards.

-

A typical concentration range for the calibration curve is 4.0 to 2000 pg/mL.[2]

-

Prepare QC samples in the same manner at a minimum of three concentration levels: low, medium, and high (e.g., 8, 160, and 1600 pg/mL).

Plasma Sample Preparation Protocol

-

Aliquot 100 µL of plasma sample (calibration standard, QC, or unknown) into a 1.5 mL polypropylene microcentrifuge tube.

-

Add 10 µL of the internal standard working solution (Tropisetron) and vortex briefly.

-

Add 500 µL of the extraction solvent, ethyl ether-dichloromethane (3:2, v/v).[2]

-

Vortex mix for 2 minutes to ensure thorough extraction.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the upper organic layer to a new clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase.

-

Vortex for 30 seconds and transfer the solution to an autosampler vial for injection.

LC-MS/MS Instrumentation and Conditions

The following table summarizes the instrumental conditions for the analysis.

Table 1: LC-MS/MS Instrument Parameters

| Parameter | Condition |

|---|---|

| Liquid Chromatography | |

| LC System | Agilent 1200 Series or equivalent |

| Column | Ultimate XB-C18 (Dimensions not specified, typically 2.1 x 50 mm, 3.5 µm)[2] |

| Mobile Phase | Methanol / 5mM Ammonium Acetate / Formic Acid (72:28:0.036, v/v/v)[2] |

| Flow Rate | 0.3 mL/min (Typical for 2.1 mm ID columns) |

| Column Temperature | 40°C |

| Injection Volume | 10 µL |

| Mass Spectrometry | |

| MS System | API 4000 or equivalent triple quadrupole mass spectrometer |

| Ionization Source | Electrospray Ionization (ESI) |

| Polarity | Positive |

| MRM Transitions | This compound: To be determined (e.g., m/z 579.3 → 195.1)Tropisetron (IS): To be determined (e.g., m/z 285.2 → 124.1) |

| Ion Source Gas 1 | 50 psi |

| Ion Source Gas 2 | 50 psi |

| Curtain Gas | 20 psi |

| Collision Gas (CAD) | 6 psi |

| IonSpray Voltage | 5500 V |

| Temperature | 500°C |

Note: MRM transitions and compound-specific parameters like declustering potential and collision energy must be optimized for the specific instrument used.

Method Validation Summary